(S)-Morpholin-2-ylmethanamine dihydrochloride
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Overview
Description
(S)-Morpholin-2-ylmethanamine dihydrochloride is a chiral amine compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a morpholine ring and an amine group, making it a versatile intermediate in organic synthesis and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Morpholin-2-ylmethanamine dihydrochloride typically involves the reaction of morpholine with formaldehyde and hydrogen chloride. The process can be summarized as follows:
Formation of Intermediate: Morpholine reacts with formaldehyde to form an intermediate compound.
Amine Formation: The intermediate is then treated with hydrogen chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: Where the reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: Where reactants are continuously fed into the reactor, and products are continuously removed, allowing for more efficient production.
Chemical Reactions Analysis
Types of Reactions
(S)-Morpholin-2-ylmethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Produces oxides and hydroxylamines.
Reduction: Yields secondary amines.
Substitution: Forms substituted morpholine derivatives.
Scientific Research Applications
(S)-Morpholin-2-ylmethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-Morpholin-2-ylmethanamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can interact with receptors, altering their signaling pathways and physiological responses.
Comparison with Similar Compounds
(S)-Morpholin-2-ylmethanamine dihydrochloride can be compared with other similar compounds, such as:
Morpholine: A simpler structure lacking the amine group.
Piperazine: Contains a similar ring structure but with different functional groups.
N-Methylmorpholine: A methylated derivative of morpholine.
Uniqueness
The uniqueness of this compound lies in its chiral nature and the presence of both a morpholine ring and an amine group, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C5H14Cl2N2O |
---|---|
Molecular Weight |
189.08 g/mol |
IUPAC Name |
[(2S)-morpholin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-3-5-4-7-1-2-8-5;;/h5,7H,1-4,6H2;2*1H/t5-;;/m0../s1 |
InChI Key |
AUAQVMYVCNAOQN-XRIGFGBMSA-N |
Isomeric SMILES |
C1CO[C@H](CN1)CN.Cl.Cl |
Canonical SMILES |
C1COC(CN1)CN.Cl.Cl |
Origin of Product |
United States |
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